molecular formula C16H22FN7 B2959503 N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2415462-93-8

N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B2959503
CAS No.: 2415462-93-8
M. Wt: 331.399
InChI Key: SNHHNSYHHZKDHU-UHFFFAOYSA-N
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Description

N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound with a molecular formula of C16H22FN7. This compound is characterized by the presence of a fluoropyrimidine moiety, which is known for its significant biological and chemical properties. The compound’s structure includes a piperazine ring, which is often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. One common method involves the nucleophilic substitution of a fluoropyrimidine precursor with an ethylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific combination of a fluoropyrimidine and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN7/c1-3-12-14(17)15(21-11-20-12)24-9-7-23(8-10-24)13-5-6-19-16(22-13)18-4-2/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHHNSYHHZKDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC=C3)NCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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